Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative known for its complex structure and potential applications in various scientific fields. This compound features a spirocyclic structure, an ethyl ester group, and a methylthio substituent, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: : The starting materials, such as a suitable diketone and an amino compound, undergo condensation reactions to form the pyrimidine ring.
Spirocyclic Intermediate Synthesis: : The formation of the spirocyclic intermediate involves cyclization reactions under specific conditions.
Introduction of the Ethyl Ester Group: : Esterification reactions introduce the ethyl ester group into the molecule.
Addition of the Methylthio Group: : This is achieved through substitution reactions using appropriate thiolating agents.
Industrial Production Methods
Industrial production of this compound requires optimizing reaction conditions to enhance yield and purity, which includes:
Catalysts: : Use of efficient catalysts to speed up reactions.
Temperature and Pressure Control: : Optimizing temperature and pressure for each reaction step.
Purification Techniques: : Implementation of purification methods like crystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can occur at various functional groups, including the carbonyl and ester groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Alkyl halides, acyl chlorides, and thiolating agents for substitution reactions.
Major Products
Oxidation Products: : Sulfoxides and sulfones derived from the methylthio group.
Reduction Products: : Alcohols and amines derived from the reduction of esters and carbonyl groups.
Substitution Products: : Various substituted pyrimidines with altered functional groups.
Scientific Research Applications
Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate has a range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its potential therapeutic effects and pharmacological properties.
Industry: : Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Inhibition or activation of specific biochemical pathways, depending on the target and mode of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(methylthio)-4-(1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate
Methyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate
Ethyl 2-(ethylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate
Uniqueness
The compound's uniqueness lies in its combination of functional groups and spirocyclic structure, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
There you have it—a deep dive into the intriguing world of this compound! Feel free to ask about any other curiosities.
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-3-24-15(23)12-9-18-16(25-2)20-14(12)21-10-13(22)19-11-17(21)7-5-4-6-8-17/h9H,3-8,10-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJVKNKQDAKPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N2CC(=O)NCC23CCCCC3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2170746-95-7 |
Source
|
Record name | 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undec-1-yl)-5-Pyrimidinecarboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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